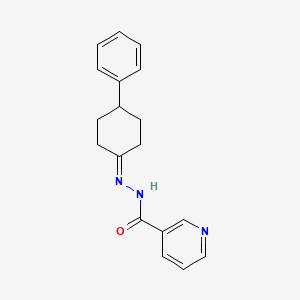
N-(2,5-dichlorophenyl)isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dichlorophenyl)isonicotinamide is a compound that has not been extensively studied. It is a derivative of isonicotinamide, which is the amide form of isonicotinic acid . Isonicotinamide is an isomer of nicotinamide, which has the carboxamide group in the 3-position . It is soluble in water, ethanol, DMSO, methanol, chloroform, chloroform/methanol mixtures, and dioxane .
Mecanismo De Acción
The mechanism of action of DCINA is not fully understood, but it is believed to work by inhibiting various enzymes and signaling pathways. DCINA has been found to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression. HDAC inhibitors have been shown to have anti-tumor and anti-inflammatory effects. DCINA has also been found to inhibit the activity of protein kinase C (PKC), which plays a role in cell proliferation and differentiation.
Biochemical and Physiological Effects:
DCINA has been found to have various biochemical and physiological effects. The compound has been found to induce cell cycle arrest and apoptosis in cancer cells. DCINA has also been found to inhibit the production of inflammatory cytokines and chemokines. Additionally, DCINA has been found to inhibit the replication of the influenza virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DCINA has several advantages for lab experiments, including its potent biological activity and ease of synthesis. However, the compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the study of DCINA. One potential direction is the development of DCINA derivatives with improved solubility and reduced toxicity. Another potential direction is the investigation of the mechanism of action of DCINA in more detail. Additionally, the potential use of DCINA as a therapeutic agent for cancer and inflammatory diseases should be further explored.
Métodos De Síntesis
DCINA can be synthesized using various methods, including the reaction of isonicotinamide with 2,5-dichlorobenzoyl chloride in the presence of a base or the reaction of 2,5-dichloroisonicotinic acid with thionyl chloride followed by reaction with ammonia. The yield of DCINA using these methods ranges from 40-70%.
Aplicaciones Científicas De Investigación
DCINA has been extensively studied for its various biological activities, including its anti-tumor, anti-inflammatory, and anti-viral properties. The compound has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. DCINA has also been found to have potent anti-inflammatory effects by inhibiting the production of cytokines and chemokines. Additionally, DCINA has been found to have antiviral activity against the influenza virus.
Propiedades
IUPAC Name |
N-(2,5-dichlorophenyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N2O/c13-9-1-2-10(14)11(7-9)16-12(17)8-3-5-15-6-4-8/h1-7H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQIDAYWUWLRPAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NC(=O)C2=CC=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-methoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5917428.png)
![N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}benzenesulfonamide](/img/structure/B5917445.png)
![N-[2-(2-fluorophenyl)ethyl]-1-(phenylsulfonyl)prolinamide](/img/structure/B5917453.png)



![3-[(phenylsulfonyl)amino]benzamide](/img/structure/B5917474.png)
![N-{[(3,4-dimethylphenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}benzenesulfonamide](/img/structure/B5917489.png)
![3-allyl-2-[(5-ethyl-1,3,4-thiadiazol-2-yl)imino]-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B5917494.png)


![6-(ethylsulfonyl)-2-[(4-nitrobenzyl)thio]-1,3-benzoxazole](/img/structure/B5917520.png)
![4'-{2-[4-(1-piperidinylsulfonyl)benzoyl]carbonohydrazonoyl}-4-biphenylyl acetate](/img/structure/B5917528.png)
![4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-N,N-diethyl-1-piperidinecarboxamide](/img/structure/B5917535.png)